molecular formula C22H24N4O3 B2926731 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 946209-48-9

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2926731
CAS No.: 946209-48-9
M. Wt: 392.459
InChI Key: MFUXXHXNHICNOU-UHFFFAOYSA-N
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Description

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid (CB1) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

This compound acts as a full and potent agonist at the CB1 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the CB1 receptors and activates them, leading to a response.

Result of Action

The activation of CB1 receptors by this compound can lead to a variety of effects at the molecular and cellular level. These can include hypothermia and lethargy , as well as cannabis-like euphoria at moderate levels of intake . At higher doses, effects such as dissociation , sedation , stimulation , memory loss , confusion , and agitation have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1H-indazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction could produce reduced forms of the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperidine moieties contribute to its potential bioactivity and make it a valuable compound for research and development.

Properties

IUPAC Name

1-(1H-indazole-3-carbonyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-17-6-4-5-15(13-17)14-23-21(27)16-9-11-26(12-10-16)22(28)20-18-7-2-3-8-19(18)24-25-20/h2-8,13,16H,9-12,14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUXXHXNHICNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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